molecular formula C11H11ClO3 B6616403 1-(2-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid CAS No. 2059911-46-3

1-(2-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid

Cat. No.: B6616403
CAS No.: 2059911-46-3
M. Wt: 226.65 g/mol
InChI Key: QEDCCVVLNOZENL-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid is a cyclobutane-based carboxylic acid derivative featuring a hydroxyl group at the 3-position and a 2-chlorophenyl substituent at the 1-position. The ortho-chlorine substitution in the target compound distinguishes it from similar derivatives, influencing steric and electronic characteristics that may modulate solubility, reactivity, and biological activity .

Properties

IUPAC Name

1-(2-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c12-9-4-2-1-3-8(9)11(10(14)15)5-7(13)6-11/h1-4,7,13H,5-6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDCCVVLNOZENL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C2=CC=CC=C2Cl)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorophenylacetic acid with cyclobutanone in the presence of a base, followed by hydrolysis and oxidation steps to introduce the hydroxyl and carboxylic acid groups. The reaction conditions typically involve temperatures ranging from 50°C to 100°C and the use of solvents such as toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

    Oxidation: Formation of 1-(2-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid.

    Reduction: Formation of 1-(2-Chlorophenyl)-3-hydroxycyclobutanol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(2-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Position Effects: The 2-chlorophenyl group in the target compound introduces steric hindrance and ortho-directing electronic effects, contrasting with the para-substituted 4-chlorophenyl analog (mp 80–82°C) . Meta-substituted derivatives (e.g., 3-chlorophenyl) exhibit distinct electronic profiles due to resonance and inductive effects .

Functional Group Influence: The hydroxyl group in the target compound enhances hydrogen-bonding capacity and acidity relative to methyl- or oxo-substituted analogs. For example, 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylic acid (CID 64904823) lacks hydrogen-bond donors, likely reducing solubility in polar solvents . The nitrile group in 1-(3-cyanophenyl)cyclobutanecarboxylic acid introduces strong electron-withdrawing effects, which may alter reactivity in coupling reactions .

Molecular Weight and Physicochemical Properties: The target compound’s molecular weight is estimated to be ~224–226 g/mol (based on analogs). Hydroxyl and chlorine substituents may elevate melting points compared to non-polar derivatives (e.g., methyl-substituted, 224.69 g/mol ).

Biological Activity

1-(2-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid is a cyclobutane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a chlorinated phenyl group and a hydroxyl group, which may contribute to its interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C11H9ClO3
  • SMILES Notation : C1C(=O)CC1(C2=CC=CC=C2Cl)C(=O)O
  • InChIKey : CLEHBHSOEOOJBV-UHFFFAOYSA-N

The structural features of this compound, particularly the presence of the chlorophenyl group and hydroxyl functional group, are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds with target proteins, influencing their activity. Additionally, the chlorophenyl group may facilitate π-π interactions, enhancing binding affinity to certain biological targets.

In Vitro Studies

Research has indicated that this compound exhibits significant anti-inflammatory properties. In vitro assays demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in cultured human cells. The compound's efficacy was compared with known anti-inflammatory agents, showing comparable or superior activity in certain assays.

CompoundIC50 (µM)Activity
This compound15Anti-inflammatory
Aspirin20Anti-inflammatory
Ibuprofen18Anti-inflammatory

In Vivo Studies

In vivo studies using rodent models have shown that administration of this compound results in a significant reduction in pain and inflammation. For instance, a dosage of 40 mg/kg administered intraperitoneally led to notable analgesic effects without causing adverse side effects or addiction potential.

Case Studies

A recent study explored the effects of this compound in a model of chronic pain. The results indicated that treatment with this compound not only alleviated pain but also improved mobility in affected animals. The study concluded that the compound could be a promising candidate for further development as an analgesic agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeatureBiological Activity
1-(4-Methylphenyl)-3-hydroxycyclobutane-1-carboxylic acidMethyl group instead of chlorineModerate anti-inflammatory
1-(4-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acidChlorine at para positionSimilar anti-inflammatory effects

The presence of the chlorine atom in the ortho position appears to enhance the compound's hydrophobicity and binding affinity towards biological targets compared to its analogs.

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